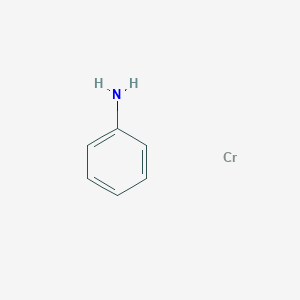
Aniline--chromium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline–chromium (1/1) is a coordination compound formed by the interaction of aniline (phenylamine) and chromium in a 1:1 molar ratio Aniline is an aromatic amine with the formula C6H5NH2, while chromium is a transition metal known for its various oxidation states and catalytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (1/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ \text{C6H5NH2} + \text{CrCl3} \rightarrow \text{C6H5NH2–CrCl3} ]
Industrial Production Methods: Industrial production of aniline–chromium (1/1) may involve large-scale reactions using similar methods as described above, with additional steps for purification and isolation of the compound. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Aniline–chromium (1/1) undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation, leading to changes in the oxidation state of chromium and the formation of different products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents, resulting in the reduction of chromium to lower oxidation states.
Substitution: The aniline ligand can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of chromium(VI) species, while reduction can yield chromium(II) complexes.
Applications De Recherche Scientifique
Aniline–chromium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: Aniline–chromium (1/1) is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which aniline–chromium (1/1) exerts its effects involves the coordination of aniline to the chromium center. This coordination can influence the electronic properties of both the aniline and chromium, leading to changes in reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparaison Avec Des Composés Similaires
Aniline–nickel (1/1): Similar coordination compound with nickel instead of chromium.
Aniline–cobalt (1/1): Coordination compound with cobalt.
Aniline–iron (1/1): Coordination compound with iron.
Comparison: Aniline–chromium (1/1) is unique due to the specific properties imparted by the chromium center, such as its variable oxidation states and catalytic activity. Compared to similar compounds with other metals, aniline–chromium (1/1) may exhibit different reactivity, stability, and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
659718-71-5 |
|---|---|
Formule moléculaire |
C6H7CrN |
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
aniline;chromium |
InChI |
InChI=1S/C6H7N.Cr/c7-6-4-2-1-3-5-6;/h1-5H,7H2; |
Clé InChI |
WASPFACIBFXSEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


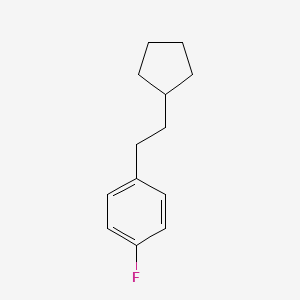
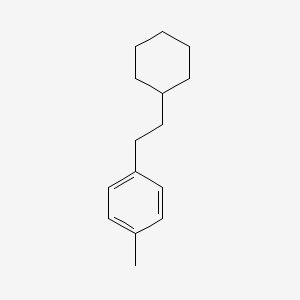
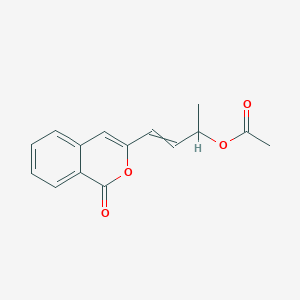
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)

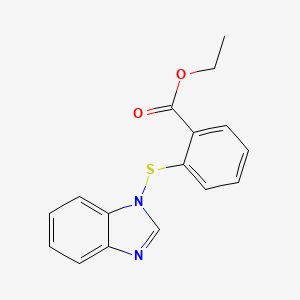
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)

![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
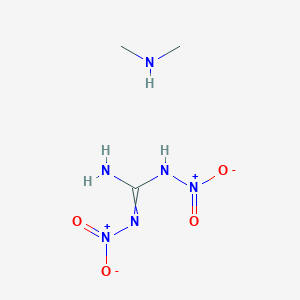
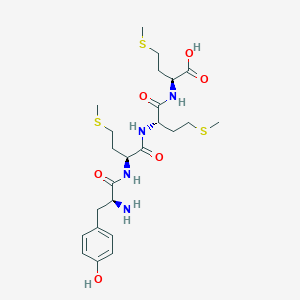
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
